5-Cyclopropoxy-3-isopropoxy-2-isopropylpyridine
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Overview
Description
5-Cyclopropoxy-3-isopropoxy-2-isopropylpyridine is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by its unique structure, which includes cyclopropoxy, isopropoxy, and isopropyl groups attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-isopropoxy-2-isopropylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: The cyclopropoxy, isopropoxy, and isopropyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to achieve high yields.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-isopropoxy-2-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
5-Cyclopropoxy-3-isopropoxy-2-isopropylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-isopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-propan-2-yl-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)14-13(16-10(3)4)7-12(8-15-14)17-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI Key |
UZAUWPWGTNBLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)OC(C)C |
Origin of Product |
United States |
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